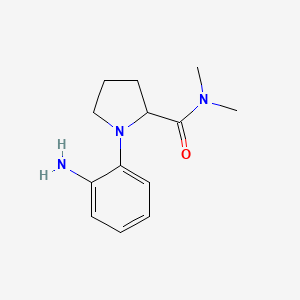

1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide

Description

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C13H19N3O/c1-15(2)13(17)12-8-5-9-16(12)11-7-4-3-6-10(11)14/h3-4,6-7,12H,5,8-9,14H2,1-2H3 |

InChI Key |

BGMYQZRBUVJFFH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1CCCN1C2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane with suitable reagents.

Introduction of the Aminophenyl Group: The aminophenyl group is introduced via a nucleophilic aromatic substitution reaction, where an appropriate aminophenyl precursor reacts with the pyrrolidine ring.

Formation of the Carboxamide Moiety: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with dimethylamine and a suitable carboxylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The aminophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Electrophilic or nucleophilic reagents such as halogens, alkylating agents, or nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed:

Oxidation Products: Oxidized derivatives with modified functional groups.

Reduction Products: Reduced forms with altered oxidation states.

Substitution Products: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-(2-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and bioactivity.

Industry: Utilized in the development of advanced materials and chemical intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Positional Isomers: Para-Aminophenyl vs. Ortho-Aminophenyl Derivatives

- 1-(4-Aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide (CAS: 1282001-39-1) The para-substituted amino group alters electronic distribution and steric accessibility compared to the ortho isomer. Applications: Likely explored in drug discovery for CNS targets, given the prevalence of para-substituted aromatic amines in neurotransmitter analogs.

Functional Group Variations

Thioamide vs. Carboxamide

- N-Methylpyrrolidine-1-carbothioamide (CAS: Not specified) Replacing the carbonyl oxygen with sulfur (C=S) increases lipophilicity and alters hydrogen-bonding capacity. Key Data: Synthesized via reaction of pyrrolidine with methyl isothiocyanate; forms polymeric chains via N–H⋯S interactions .

Diketone vs. Carboxamide

- 1-(2-Aminophenyl)pyrrolidine-2,5-dione (CAS: 1012-81-3) The diketone structure (C10H10N2O2, MW: 190.2 g/mol) introduces two electron-withdrawing groups, increasing reactivity toward nucleophiles. This compound may serve as a precursor for heterocyclic expansions .

Substituent Modifications

Aromatic vs. Aliphatic Substituents

- Applications: Asymmetric synthesis of non-proteinogenic amino acids, with demonstrated utility in chiral auxiliaries .

Nitro Group Substitution

Comparative Analysis Table

| Compound Name | CAS | Molecular Formula | MW (g/mol) | Key Features | Applications |

|---|---|---|---|---|---|

| Target Compound | 1189557-46-7 | C₁₃H₁₉N₃O | 233.31 | Ortho-aminophenyl, dimethylamide | Medicinal chemistry lead optimization |

| 1-(4-Aminophenyl)-N,N-dimethyl isomer | 1282001-39-1 | C₁₃H₁₉N₃O | 233.31 | Para-aminophenyl, symmetric solubility | CNS drug candidates |

| (S)-N-(2-Benzoylphenyl)-1-benzyl analog | 96293-17-3 | C₂₅H₂₄N₂O₂ | 384.48 | Steric hindrance, chiral centers | Chiral auxiliaries, asymmetric synthesis |

| N-Methylpyrrolidine-1-carbothioamide | N/A | C₆H₁₂N₂S | 144.24 | Thioamide, polymeric H-bonding | Agrochemical intermediates |

| 1-(2-Aminophenyl)pyrrolidine-2,5-dione | 1012-81-3 | C₁₀H₁₀N₂O₂ | 190.20 | Diketone reactivity | Heterocyclic precursor |

Research Findings and Implications

- Synthetic Accessibility : The target compound is more synthetically accessible than benzoyl- or benzyl-substituted analogs, as evidenced by its commercial availability from four suppliers .

- Metabolic Stability : The dimethylamide group in the target compound likely confers greater resistance to enzymatic hydrolysis compared to esters or thioamides .

- Biological Activity: Ortho-aminophenyl derivatives often exhibit enhanced binding to aromatic stacking regions in enzymes, as seen in kinase inhibitors .

Biological Activity

1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of approximately 233.31 g/mol. Its structure includes a pyrrolidine ring, an amine group, and a carboxamide functionality, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N3O |

| Molecular Weight | ~233.31 g/mol |

| Functional Groups | Amino, Carboxamide |

| Structural Features | Pyrrolidine ring |

The biological activity of 1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide is thought to arise from its ability to interact with various molecular targets. The presence of the amino and carboxamide groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules such as proteins and enzymes. This interaction can modulate enzyme activity or receptor binding, leading to therapeutic effects.

Biological Activities

Preliminary studies suggest that 1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide may exhibit several biological activities:

- Antidepressant Effects: The structural similarity to other psychoactive compounds indicates potential efficacy in treating mood disorders.

- Antimicrobial Activity: Investigations into similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .

- Cytotoxicity: Studies on analogs have indicated low cytotoxicity against human cell lines, which is promising for therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in the substituents on the pyrrolidine ring and the amino group can significantly influence its pharmacological profile. For instance:

| Analog | Structural Features | Biological Activity |

|---|---|---|

| 1-(3-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide | Para-substituted phenyl group | Potentially different pharmacological profile |

| 1-(4-amino-N,N-dimethylpyrrolidine-2-carboxamide | Different substitution pattern | Varying receptor interaction patterns |

Case Studies

Recent research has highlighted the potential of compounds similar to 1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide in various applications:

- Antitubercular Activity: A study focused on derivatives of pyrrolidine compounds showed promising results against Mycobacterium tuberculosis, suggesting that modifications in structure can enhance efficacy against resistant strains .

- Cytotoxicity Assessments: In vitro studies demonstrated that certain derivatives exhibit low cytotoxicity while maintaining significant antimicrobial activity, indicating a favorable therapeutic window .

- Pharmacokinetics: Research into the absorption and distribution of similar compounds revealed rapid systemic absorption and favorable pharmacokinetic profiles, which are essential for therapeutic development .

Q & A

Q. What are the recommended synthetic routes for 1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves coupling 2-aminophenyl derivatives with pyrrolidine-2-carboxamide precursors. For example, Luo et al. (2007) demonstrated the use of proline mimetics in asymmetric catalysis, where carboxamide derivatives are synthesized via nucleophilic acyl substitution under anhydrous conditions with DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent . Key variables include:

- Catalyst choice : Proline-based catalysts (e.g., Singh's catalyst) enhance stereoselectivity in pyrrolidine ring formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) improve solubility of aromatic amines.

- Temperature control : Reflux at 80–120°C for 12–24 hours ensures complete cyclization .

Yield optimization (typically 60–85%) requires stoichiometric balancing of the 2-aminophenyl moiety and carboxamide precursors, with impurities removed via column chromatography (silica gel, ethyl acetate/hexane).

Q. How is the structural integrity of 1-(2-aminophenyl)-N,N-dimethylpyrrolidine-2-carboxamide validated?

Methodological Answer: Structural confirmation employs:

- NMR spectroscopy : H and C NMR identify key protons (e.g., NH at δ 5.2–5.5 ppm, pyrrolidine methyl groups at δ 2.1–2.3 ppm) and carbonyl carbons (δ 170–175 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 276.2 for CHNO).

- X-ray crystallography : For chiral derivatives, single-crystal diffraction resolves stereochemistry (e.g., enantiomeric excess >98% with chiral auxiliaries) .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

Methodological Answer:

- Receptor binding assays : Radioligand displacement (e.g., AT receptor affinity testing via competitive binding with I-Sar-Angiotensin II) identifies IC values .

- Enzyme inhibition studies : Fluorescence-based assays (e.g., protease inhibition using FRET substrates) quantify activity at varying concentrations (1 nM–100 μM) .

- Cellular viability assays : MTT or resazurin reduction in cancer cell lines (e.g., HepG2, MCF-7) screens for cytotoxicity (EC typically >50 μM) .

Advanced Research Questions

Q. How can stereoselective synthesis challenges be addressed for enantiomerically pure derivatives?

Methodological Answer: Chiral resolution techniques include:

- Asymmetric catalysis : Chiral proline derivatives (e.g., (S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-2-pyrrolidinecarboxamide) induce enantioselective cyclization with ee >95% .

- Kinetic resolution : Lipase-mediated acylation (e.g., Candida antarctica lipase B) separates enantiomers via differential reaction rates .

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) resolve racemic mixtures with baseline separation (α >1.5) .

Q. How should contradictory bioactivity data across studies be analyzed?

Methodological Answer: Contradictions often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) on the phenyl ring reduce AT affinity, while hydrophobic substituents (e.g., benzyl) enhance binding .

- Assay variability : Standardize protocols (e.g., buffer pH, temperature) to minimize discrepancies. Meta-analysis of IC values from multiple studies (e.g., using Prism software) identifies outliers .

- Conformational analysis : DFT calculations (B3LYP/6-31G*) model ligand-receptor interactions to explain activity differences .

Q. What computational tools optimize reaction design for novel derivatives?

Methodological Answer:

- Reaction path search : Quantum chemical calculations (e.g., Gaussian 16) identify transition states and activation energies for cyclization steps .

- Machine learning (ML) : Train models on existing datasets (e.g., Hammett constants, steric parameters) to predict regioselectivity in amide bond formation .

- Molecular docking (AutoDock Vina) : Screen virtual libraries for derivatives with improved binding to target receptors (e.g., AT) .

Q. How can cross-disciplinary approaches enhance mechanistic studies?

Methodological Answer:

- In situ spectroscopy : Raman or IR monitors reaction intermediates in real time (e.g., imine formation during cyclization) .

- Isotopic labeling : N-labeled amines track reaction pathways via NMR .

- Microfluidics : High-throughput screening of reaction conditions (e.g., temperature gradients) accelerates optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.